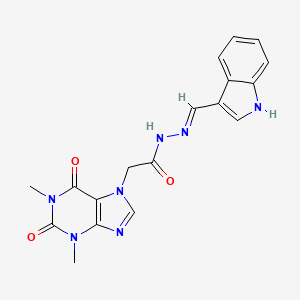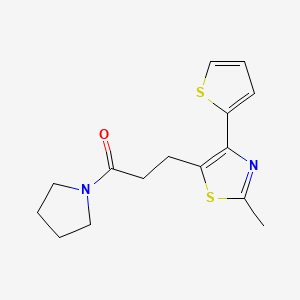![molecular formula C18H13N5OS B603911 [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether CAS No. 929971-56-2](/img/structure/B603911.png)
[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and indole. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with phenoxymethyl derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mécanisme D'action
The mechanism of action of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the indole moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but different substituents at various positions
Uniqueness
[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether is unique due to the presence of the indole ring, which imparts additional biological activity and potential therapeutic applications. The combination of triazole, thiadiazole, and indole rings in a single molecule enhances its pharmacological profile and makes it a promising candidate for drug development.
Propriétés
Numéro CAS |
929971-56-2 |
|---|---|
Formule moléculaire |
C18H13N5OS |
Poids moléculaire |
347.4g/mol |
Nom IUPAC |
6-(1H-indol-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13N5OS/c1-2-7-13(8-3-1)24-11-16-20-21-18-23(16)22-17(25-18)15-10-12-6-4-5-9-14(12)19-15/h1-10,19H,11H2 |
Clé InChI |
ZMURJHHDVICWAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B603828.png)
![N'-{[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-N-methylcarbamimidothioic acid](/img/structure/B603829.png)
![N'-[(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B603833.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B603836.png)

![4-[(2-hydroxy-3-methoxy-5-nitrobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B603843.png)
![2-ethoxy-6-nitro-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603844.png)



![1,1-Dioxidotetrahydro-3-thienyl 3-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl sulfone](/img/structure/B603848.png)
![3-[7-(4-chlorophenyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B603849.png)

